molecular formula C6H15B B153662 Triethylborane CAS No. 97-94-9

Triethylborane

Cat. No. B153662
CAS RN: 97-94-9
M. Wt: 98 g/mol
InChI Key: LALRXNPLTWZJIJ-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

A suspension of potassium hydride (5.5 mmol) and 2-methylcyclohexanone (5 mmol) in dry tetrahydrofuran (10 ml) is stirred for 30 mins at room temperature. Triethylborane (6.25 mmol) is slowly added dropwise and the mixture is stirred for 16 hours at room temperature. After addition of methyl iodide stirring is continued for another 8 hours, the reaction is then quenched with saturated aqueous ammonium chloride solution and twice extracted with diethyl ether. The combined organic phases are dried over sodium sulphate and concentrated to dryness in a vacuum and produce the title compound, which can be reacted without [without] purification (JACS 1985, 107, 19, 5391-5396).
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
6.25 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[K+].[CH3:3][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10].[CH2:11](B(CC)CC)C.CI>O1CCCC1>[CH3:3][C:4]1([CH3:11])[CH2:9][CH2:8][CH2:7][CH2:6][C:5]1=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
5.5 mmol
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
5 mmol
Type
reactant
Smiles
CC1C(CCCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.25 mmol
Type
reactant
Smiles
C(C)B(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 30 mins at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 hours at room temperature
Duration
16 h
WAIT
Type
WAIT
Details
is continued for another 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the reaction is then quenched with saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
twice extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in a vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(C(CCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.